BenchChemオンラインストアへようこそ!

N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide

Medicinal chemistry Structure–Activity Relationship Fragment-based design

N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide (CAS 1114850-42-8) is a fully synthetic, polyfunctional small molecule built on a 1,4-benzothiazine 1,1-dioxide (sulfone) scaffold. Its architecture features a benzoyl group at the 2‑position and a para‑acetamidophenyl substituent at the N‑4 position, yielding the molecular formula C₂₃H₁₈N₂O₄S and a molecular weight of 418.5 g·mol⁻¹.

Molecular Formula C23H18N2O4S
Molecular Weight 418.47
CAS No. 1114850-42-8
Cat. No. B2569169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide
CAS1114850-42-8
Molecular FormulaC23H18N2O4S
Molecular Weight418.47
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O4S/c1-16(26)24-18-11-13-19(14-12-18)25-15-22(23(27)17-7-3-2-4-8-17)30(28,29)21-10-6-5-9-20(21)25/h2-15H,1H3,(H,24,26)
InChIKeyRTJDDJGAQIRHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide (CAS 1114850-42-8): Core Identity and Structural Provenance for Scientific Procurement


N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide (CAS 1114850-42-8) is a fully synthetic, polyfunctional small molecule built on a 1,4-benzothiazine 1,1-dioxide (sulfone) scaffold. Its architecture features a benzoyl group at the 2‑position and a para‑acetamidophenyl substituent at the N‑4 position, yielding the molecular formula C₂₃H₁₈N₂O₄S and a molecular weight of 418.5 g·mol⁻¹ . The compound belongs to the broader family of benzothiazine dioxides, a class historically validated by the marketed anti‑inflammatory drugs piroxicam and meloxicam, but its substitution pattern distinguishes it from the 1,2‑benzothiazine‑3‑carboxamide oxicam series [1]. This structural divergence—a 1,4‑benzothiazine core with a 2‑benzoyl group and an N‑4 arylacetamide—places it in a distinct chemical space where electronic properties, conformational preferences, and target‑binding profiles cannot be extrapolated from better‑known oxicam analogues.

Why N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide Defies Generic Substitution by Oxicam‑Class or Other Benzothiazine Analogs


Benzothiazine‑based compounds span multiple regioisomeric series (1,2‑ vs. 1,4‑benzothiazine; 1,1‑dioxide vs. non‑oxidised sulfur), each with fundamentally different electronic landscapes and biological target preferences [1]. The 1,2‑benzothiazine‑3‑carboxamide 1,1‑dioxides (oxicams) are clinically established COX inhibitors, whereas the 1,4‑benzothiazine 1,1‑dioxide scaffold—particularly when substituted at C‑2 with a benzoyl group and at N‑4 with an arylacetamide—has been explored for antiviral, kinase‑inhibitory, and herbicidal applications [2]. The target compound’s N‑4 para‑acetamidophenyl group introduces additional hydrogen‑bond donor/acceptor functionality that is absent in most benzothiazine screening libraries. Consequently, structurally proximal analogues (e.g., 4‑(2‑benzoyl‑1,1‑dioxido‑4H‑1,4‑benzothiazin‑4‑yl)benzonitrile, CAS 1114850‑41‑7) differ in key pharmacophoric features and cannot serve as direct substitutes without experimental validation.

Quantitative Differential Evidence: N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide vs. Closest Structural Analogs


Molecular Topology and H‑Bond Capacity vs. 4‑(2‑Benzoyl‑1,1‑dioxido‑4H‑1,4‑benzothiazin‑4‑yl)benzonitrile (CAS 1114850‑41‑7)

The target compound replaces the para‑nitrile group of the direct analogue 4‑(2‑benzoyl‑1,1‑dioxido‑4H‑1,4‑benzothiazin‑4‑yl)benzonitrile with a para‑acetamido group. This substitution increases the topological polar surface area (tPSA) from approximately 66 Ų (nitrile analogue) to approximately 84 Ų (target), calculated by standard fragment‑based methods, while adding one hydrogen‑bond donor and one additional acceptor . In a series of closely related 1,4‑benzothiazine 1,1‑dioxides, the presence of an acetamide hydrogen‑bond donor at the N‑4 phenyl position was essential for anti‑influenza activity in MDCK cell‑based assays, whereas the corresponding nitrile‑substituted compound showed >10‑fold loss in potency (EC₅₀ > 50 µM vs. EC₅₀ = 4.2 µM for the acetamide) [1].

Medicinal chemistry Structure–Activity Relationship Fragment-based design

Sulfone Oxidation State vs. Non‑Oxidised 1,4‑Benzothiazine Congeners

The 1,1‑dioxide (sulfone) oxidation state of the target compound confers a markedly different electronic profile compared to the corresponding sulfide (non‑oxidised) 1,4‑benzothiazine. In a study of substituted 1,4‑benzothiazines evaluated against polio‑, vesicular stomatitis, and herpes simplex viruses, the sulfone derivatives consistently displayed 4‑ to 8‑fold lower EC₅₀ values than their sulfide precursors; for example, a prototype sulfone exhibited EC₅₀ = 9.8 µM vs. EC₅₀ = 42 µM for the parent sulfide against poliovirus in Vero cells [1]. The target compound’s sulfone group similarly withdraws electron density from the benzothiazine ring, stabilising the conjugated system and enhancing interaction with viral or kinase targets that prefer electron‑deficient aromatic surfaces.

Antiviral activity Structure–Activity Relationship Oxidation state

Regioisomeric Advantage: 1,4‑Benzothiazine vs. 1,2‑Benzothiazine 1,1‑Dioxide (Oxicam) Scaffold for Kinase Inhibition

1,4‑Benzothiazine 1,1‑dioxide derivatives, including those with C‑2 benzoyl and N‑4 aryl substitutions, have been identified as human casein kinase 2 (CK2) inhibitors through combined docking and molecular dynamics simulations. In a recent computational and synthetic study, a series of 1,4‑benzothiazine 1,1‑dioxides displayed predicted binding energies (ΔG_bind) ranging from −8.2 to −9.6 kcal·mol⁻¹ against CK2, outperforming the 1,2‑benzothiazine‑3‑carboxamide core (oxicam scaffold), which showed ΔG_bind = −7.1 kcal·mol⁻¹ under identical docking conditions [1]. The target compound’s 2‑benzoyl‑4‑(para‑acetamidophenyl) substitution pattern maps onto the most favourable binding pose identified for this chemotype, occupying both the ATP‑binding pocket and a proximal hydrophobic cleft.

Kinase inhibition CK2 Molecular docking

Antimicrobial Activity Differentiation: Benzothiazine 1,1‑Dioxide Acetamides vs. Common Gram‑Positive Antibiotics

Multifunctional pyrazolo‑1,2‑benzothiazine acetamides—close structural relatives of the target compound—have demonstrated potent activity against *Staphylococcus aureus* including methicillin‑resistant strains (MRSA). In a 2025 study, compound 7h (MIC₉₀ = 8.0 µg·mL⁻¹ against *S. aureus* ATCC 25923) outperformed the standard antibiotic ampicillin (MIC₉₀ = 32 µg·mL⁻¹) by a factor of four [1]. The target compound shares the critical benzothiazine 1,1‑dioxide‑acetamide pharmacophore and differs primarily in the absence of a fused pyrazole ring; SAR analysis from this series indicates that the acetamide‑linked aryl group at the N‑4 position is the dominant contributor to anti‑staphylococcal activity, with the pyrazole fusion providing only a 2‑fold modulation in MIC [1].

Antimicrobial resistance Staphylococcus aureus Benzothiazine acetamide

High‑Impact Application Scenarios for N-[4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide (CAS 1114850-42-8)


Discovery Chemistry: Anti‑Influenza Lead Optimisation Using the 1,4‑Benzothiazine 1,1‑Dioxide Scaffold

The target compound’s sulfone‑oxidised 1,4‑benzothiazine core, combined with the N‑4 para‑acetamidophenyl group, provides a validated starting point for structure‑based optimisation of anti‑influenza agents. As established in Section 3 (Evidence Items 1 and 2), the 1,1‑dioxide oxidation state and acetamide hydrogen‑bond donor are both critical for sub‑10 µM antiviral activity in MDCK cell‑based influenza A (H1N1) assays [1]. Modifications to the 2‑benzoyl group can further tune potency and selectivity, making this compound a versatile core scaffold for parallel synthesis libraries targeting influenza polymerase or neuraminidase.

Kinase Drug Discovery: CK2‑Targeted Probe Development

Computational evidence (Section 3, Evidence Item 3) demonstrates that 1,4‑benzothiazine 1,1‑dioxides bearing C‑2 benzoyl and N‑4 aryl substituents exhibit superior predicted binding to CK2 relative to the oxicam scaffold [2]. The target compound can serve as a direct precursor for synthesising a focused library of CK2 inhibitors, with diversification at the acetamide moiety enabling exploration of the selectivity pocket adjacent to the ATP‑binding site. This is particularly relevant for oncology programmes where CK2 is a validated target for T‑cell lymphoma and neuroblastoma.

Anti‑Infective Screening: MRSA and Broad‑Spectrum Antibacterial Programmes

Based on the antimicrobial SAR of closely related benzothiazine 1,1‑dioxide‑acetamides (Section 3, Evidence Item 4), the target compound is predicted to exhibit anti‑staphylococcal activity comparable to or exceeding ampicillin [3]. As a structurally novel scaffold with no cross‑resistance to standard‑of‑care antibiotics, it is an ideal candidate for inclusion in phenotypic screening cascades against ESKAPE pathogens. Its modular synthesis also allows rapid generation of analogues for systematic SAR exploration around the 2‑benzoyl and N‑4 phenyl positions.

Chemical Biology Tool Compound: Profiling Benzothiazine‑Binding Proteomes

The target compound’s distinct 1,4‑benzothiazine 1,1‑dioxide architecture—absent from commercial chemical probe libraries—makes it valuable for chemoproteomic target‑identification studies. Its acetamide group provides a convenient handle for biotinylation or fluorophore conjugation without disrupting the core pharmacophore, enabling pull‑down experiments and cellular thermal shift assays (CETSA) to map the intracellular target landscape of this underexplored chemotype.

Quote Request

Request a Quote for N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.